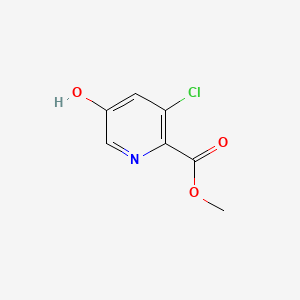

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

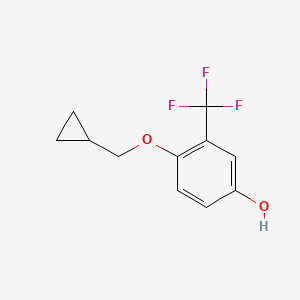

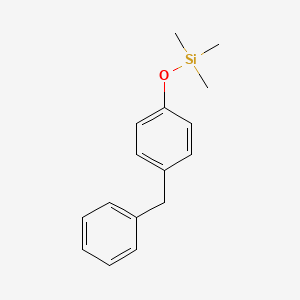

“Methyl 3-chloro-5-hydroxypyridine-2-carboxylate” is a chemical compound with the CAS Number: 1256811-09-2 . It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 . The IUPAC name for this compound is methyl 3-chloro-5-hydroxy-2-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 .Applications De Recherche Scientifique

Photodynamic Therapy Enhancement

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate is involved in research related to enhancing the efficacy of photodynamic therapy (PDT) for skin treatments. PDT is a treatment modality that uses light-sensitive compounds activated by light to produce a therapeutic effect. Pretreatments aimed at optimizing intralesional protoporphyrin IX content, an essential component for effective PDT, could significantly improve clinical outcomes. This approach suggests a potential application of this compound in improving skin treatment protocols, especially in conditions where enhanced drug penetration and effective light activation are needed (Gerritsen et al., 2008).

Aluminum and Iron Chelation

Research indicates that hydroxypyridinone derivatives, closely related to this compound, exhibit strong chelating properties towards metals such as aluminum and iron. These compounds have been actively developed for medical applications, including treating metal poisoning and conditions associated with metal accumulation. The strong binding affinity of these chelators suggests that this compound or its derivatives could be explored for similar applications, offering a potential therapeutic approach for diseases related to metal toxicity (Santos, 2002).

Epigenetic Modifications and Environmental Impact

This compound may also be involved in research exploring the impact of environmental factors on epigenetic modifications, particularly DNA hydroxymethylation. DNA hydroxymethylation is a key epigenetic modification influencing gene expression and has been shown to be sensitive to various environmental factors. This suggests a potential research interest in understanding how compounds like this compound could influence epigenetic mechanisms and organism responses to environmental changes (Efimova et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and may cause respiratory irritation . The precautionary statements are P271;P261;P280, suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

Mécanisme D'action

Mode of Action

It’s known that the compound exhibits inhibitory effects on nitric oxide (no) in vitro . This suggests that it may interact with enzymes or receptors involved in the NO pathway, leading to changes in cellular signaling.

Biochemical Pathways

The compound’s NO inhibitory activity suggests it may influence pathways involving NO signaling . NO is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

Its NO inhibitory activity suggests it may have effects on cellular processes regulated by NO signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Analyse Biochimique

Biochemical Properties

Methyl 3-chloro-5-hydroxypyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby altering cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For instance, it may localize to the mitochondria, where it can impact energy production and oxidative stress responses.

Propriétés

IUPAC Name |

methyl 3-chloro-5-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSZEHWKPGCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856539 |

Source

|

| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256811-09-2 |

Source

|

| Record name | Methyl 3-chloro-5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)

![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)

![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)

![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)

![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)